molecular formula C16H20N2O6S B12335039 Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester

Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester

Cat. No.: B12335039
M. Wt: 368.4 g/mol
InChI Key: BQIKIFSKPVHWDR-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester is a complex organic compound belonging to the thienopyrimidine family Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes. One common method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate to form N-benzoylthiourea derivatives. These derivatives undergo cyclization to yield tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives . Another approach involves the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidine derivatives are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring high yields and purity, are applicable.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester stands out due to its unique ester functional group, which can influence its reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C16H20N2O6S

Molecular Weight

368.4 g/mol

IUPAC Name

5-methyl-3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-2,4-dioxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C16H20N2O6S/c1-7-8-10(25-9(7)12(20)21)17-14(23)18(11(8)19)16(5,6)13(22)24-15(2,3)4/h8H,1-6H3,(H,20,21)

InChI Key

BQIKIFSKPVHWDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=O)N(C(=O)C12)C(C)(C)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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